molecular formula C25H31FN4O2 B8513318 1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[2-(1-piperidinyl)ethyl]-

1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[2-(1-piperidinyl)ethyl]-

Cat. No. B8513318
M. Wt: 438.5 g/mol
InChI Key: QFVWASFAMYTIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[2-(1-piperidinyl)ethyl]- is a useful research compound. Its molecular formula is C25H31FN4O2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[2-(1-piperidinyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[2-(1-piperidinyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[2-(1-piperidinyl)ethyl]-

Molecular Formula

C25H31FN4O2

Molecular Weight

438.5 g/mol

IUPAC Name

5-(4-fluorophenoxy)-1-(2-methylpropyl)-N-(2-piperidin-1-ylethyl)indazole-6-carboxamide

InChI

InChI=1S/C25H31FN4O2/c1-18(2)17-30-23-15-22(25(31)27-10-13-29-11-4-3-5-12-29)24(14-19(23)16-28-30)32-21-8-6-20(26)7-9-21/h6-9,14-16,18H,3-5,10-13,17H2,1-2H3,(H,27,31)

InChI Key

QFVWASFAMYTIJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=CC=C(C=C3)F)C(=O)NCCN4CCCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(4-fluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid (compound 10g, prepared as described in Example 46) in THF was treated with carbonyldiimidazole (1.2 equivalents) at room temperature under nitrogen atmosphere. After stirring for 18 hours, the reaction was treated with 2-piperidin-1-yl-ethylamine (1 equivalent). After an additional 18 hours, the solvent was allowed to slowly evaporate and the residue was purified in a Sep Pak cartridge eluting with a gradient of 100% CH2Cl2 to 5% MeOH/CH2Cl2 to provide compound 11g-6 as an oil in 100% yield.
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